3-amino-1-propyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H10N4O2 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms
Mechanism of Action
Target of action
Amines and pyrazoles can interact with a variety of biological targets. For instance, some amines are known to interact with neurotransmitter systems in the brain, while pyrazoles can target enzymes like cyclooxygenase .
Mode of action
The interaction of amines and pyrazoles with their targets can lead to changes in cellular function. For example, if a pyrazole compound inhibits an enzyme, it could prevent the enzyme from catalyzing its normal reactions .
Biochemical pathways
Amines and pyrazoles can affect multiple biochemical pathways. For instance, if a pyrazole compound inhibits a key enzyme in a pathway, it could disrupt the entire pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amines and pyrazoles can vary widely depending on their specific structures. Some may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of amines and pyrazoles depend on their specific targets and modes of action. They could potentially alter cell signaling, enzyme activity, or other cellular functions .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of amines and pyrazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-propyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form 3-amino-4-ethoxycarbonylpyrazole. This intermediate is then subjected to further reactions to introduce the propyl group and convert the ester to a carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
3-Aminopyrazole-4-carboxylic acid: Lacks the propyl group but shares the pyrazole core structure.
3-Amino-4-ethoxycarbonylpyrazole: An intermediate in the synthesis of 3-amino-1-propyl-1H-pyrazole-4-carboxylic acid.
5-Amino-4-pyrazolecarboxylic acid: Another pyrazole derivative with similar functional groups.
Uniqueness: this compound is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-amino-1-propylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-10-4-5(7(11)12)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIDSSHFAADTTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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